1-(3-Bromo-2-hydroxyphenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with significant interest in various scientific fields It is characterized by the presence of a bromine atom, a hydroxyl group, and a chlorine atom attached to a phenyl ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-hydroxyphenyl)-1-chloropropan-2-one typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of alcohols.
Scientific Research Applications
1-(3-Bromo-2-hydroxyphenyl)-1-chloropropan-2-one has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activities or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 1-(3-Bromo-2-hydroxyphenyl)ethanone
- 1-(3-Bromo-2-hydroxyphenyl)propan-2-one
- 1-(3-Bromo-2-hydroxyphenyl)butan-2-one
Comparison: 1-(3-Bromo-2-hydroxyphenyl)-1-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs
Properties
Molecular Formula |
C9H8BrClO2 |
---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(3-bromo-2-hydroxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-4,8,13H,1H3 |
InChI Key |
DTAGVLNFNUWVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.